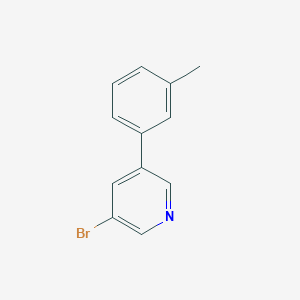
3-Bromo-5-(m-tolyl)pyridine
Descripción general
Descripción
3-Bromo-5-(m-tolyl)pyridine is a chemical compound with the CAS Number: 1070882-67-5 . It has a molecular weight of 248.12 and its molecular formula is C12H10BrN . It is mainly used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Spectroscopic and Optical Properties
3-Bromo-5-(m-tolyl)pyridine and its derivatives have been extensively studied for their spectroscopic and optical properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine, a compound with structural similarities, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also utilized Density Functional Theory (DFT) to optimize geometric structure and determine vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties (Vural & Kara, 2017). Moreover, compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine have been synthesized and characterized, providing insights into their electronic, spectroscopic, and nonlinear optical properties (Ghiasuddin et al., 2018).
Synthesis and Chemical Reactivity
The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions has been a significant area of study. These synthesized pyridine derivatives show potential as chiral dopants for liquid crystals due to their distinct chemical structures and reactivity indices, as determined through DFT studies (Ahmad et al., 2017). Additionally, investigations into catalyst-transfer condensation polymerization for synthesizing n-type π-conjugated polymers reveal the utility of bromo-substituted pyridines in forming well-defined polymeric structures (Nanashima et al., 2012).
Biological Applications
The antimicrobial activities of compounds derived from bromo-substituted pyridines have been a focus of several studies. For instance, certain synthesized pyridine derivatives have shown significant bioactivity against bacteria and fungi, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Jabri et al., 2023). Moreover, the synthesis and evaluation of compounds like 3H-imidazo[4,5-b]pyridine have demonstrated notable anticancer activities, underscoring the relevance of these compounds in medicinal chemistry (Shelke et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-(3-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-3-2-4-10(5-9)11-6-12(13)8-14-7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUPMZZGCYQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681036 | |
| Record name | 3-Bromo-5-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070882-67-5 | |
| Record name | 3-Bromo-5-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



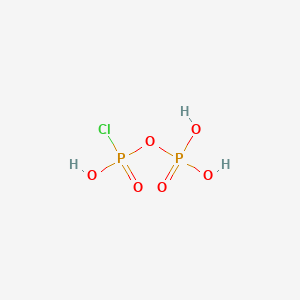
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)
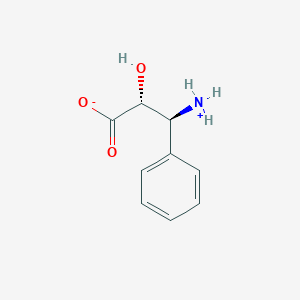
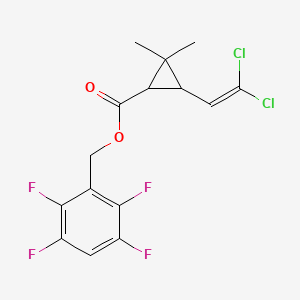

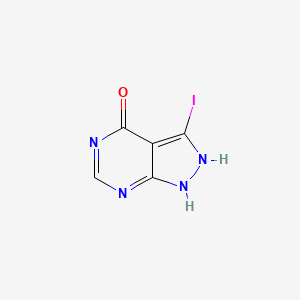
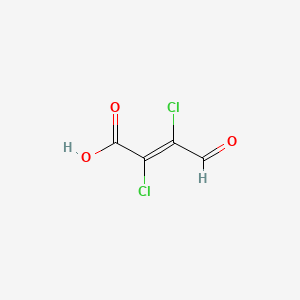

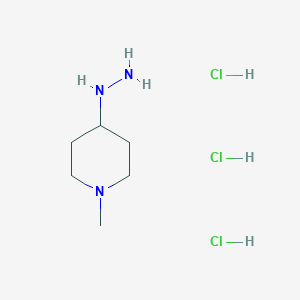
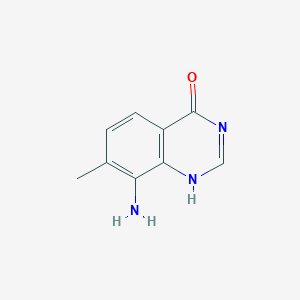
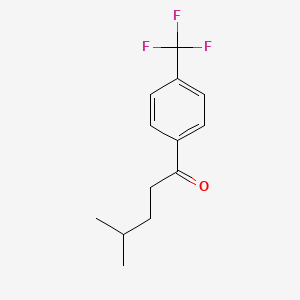
![6-(1-aminoethyl)-4-[3-(dimethylamino)propyl]-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one dihydrochloride](/img/structure/B7853820.png)

